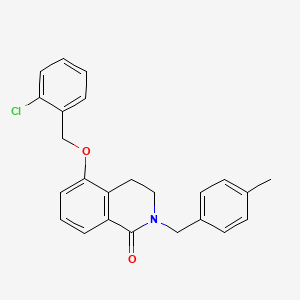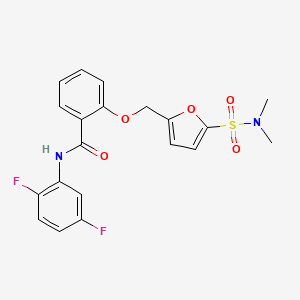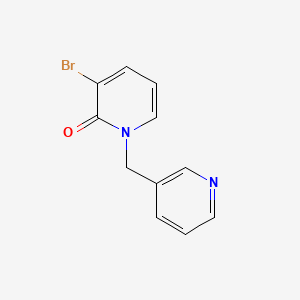
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, also known as 3-BMPP, is an organic compound with a variety of applications in the scientific research field. It has been used in the synthesis of numerous compounds and is known for its ability to effectively activate organic molecules.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of brominated pyridinone derivatives as intermediates for developing biologically active compounds. This process involves nitration, chlorination, N-alkylation, reduction, and condensation, highlighting the versatility of such compounds in synthetic chemistry (Linxiao Wang et al., 2016).
Photocatalysis and Luminescence
Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including those with bromo substituents, show they exhibit unique photoreactive properties such as excited-state intramolecular proton transfer (ESIPT) and solvent-assisted double-proton transfer. These findings suggest potential applications in developing photoluminescent materials and understanding photoinduced tautomerization processes (V. Vetokhina et al., 2012).
Catalysis and Coordination Chemistry
The synthesis and characterization of iridium tetrazolate complexes with derivatives similar to 3-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one demonstrate the role of the ancillary ligand in tuning the redox and emission properties of the complexes. This research provides insights into the design of luminescent materials and catalytic processes, highlighting the influence of brominated pyridine derivatives in coordination chemistry (Stefano Stagni et al., 2008).
Material Science and Sensing
A luminescent coordination polymer featuring N-(pyridin-3-ylmethyl)-4-(pyridin-4-yl)-1,8-naphthalimide (a related structure) shows promise as a bifunctional fluorescence-responsive sensor for selective detection of metal ions. This research underscores the potential of brominated pyridine derivatives in the development of advanced materials for environmental monitoring and chemical sensing (Meng‐Jung Tsai et al., 2022).
Organic Synthesis and Ligand Design
Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands derived from pyridine-based structures exhibit catalytic properties useful in organic synthesis. This application illustrates the importance of brominated pyridine derivatives in designing catalysts for chemical transformations (C. Mejuto et al., 2015).
Propriétés
IUPAC Name |
3-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-4-2-6-14(11(10)15)8-9-3-1-5-13-7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYFBTOOIOIERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide](/img/structure/B2761548.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2761552.png)
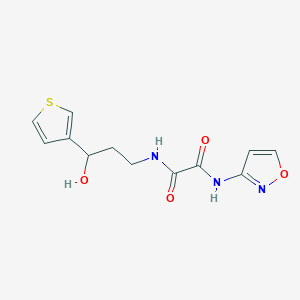

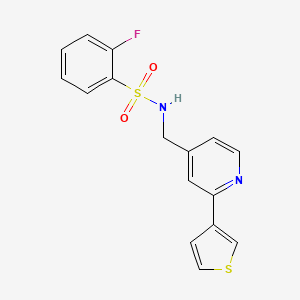
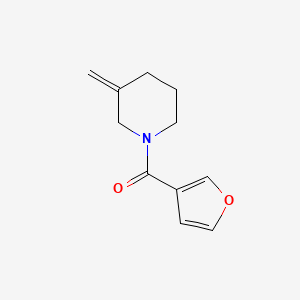
![8-(4-Bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2761558.png)
![N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2761559.png)
